2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran
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Overview
Description
2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran is an organic compound characterized by its unique structure, which includes a cyclopentadienylidene core linked to two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between a cyclopentadienone derivative and a furan derivative under controlled temperature conditions leads to the formation of the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted furans with various functional groups.
Scientific Research Applications
2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dendrimers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran involves its interaction with molecular targets through its reactive furan rings and cyclopentadienylidene core. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with different substituents.
Cyclopentadienylidene derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran is unique due to its dual furan rings, which provide additional sites for chemical modification and enhance its reactivity compared to other cyclopentadienone derivatives.
Properties
CAS No. |
61721-71-9 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-[(3-ethenylcyclopenta-2,4-dien-1-ylidene)-(furan-2-yl)methyl]furan |
InChI |
InChI=1S/C16H12O2/c1-2-12-7-8-13(11-12)16(14-5-3-9-17-14)15-6-4-10-18-15/h2-11H,1H2 |
InChI Key |
OIMACZLSXOQQRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C2=CC=CO2)C3=CC=CO3)C=C1 |
Origin of Product |
United States |
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